molecular formula C17H15ClN2O2 B12031489 (1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-62-6

(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12031489
CAS No.: 618441-62-6
M. Wt: 314.8 g/mol
InChI Key: NECQZTKXDUGLSX-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrazolylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-methoxyphenyl)methanone: This compound shares similar structural features but lacks the pyrazole ring.

    Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: Another related compound with an imidazole ring instead of a pyrazole ring.

Uniqueness

(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both chlorophenyl and methoxyphenyl groups attached to a pyrazole ring

Properties

CAS No.

618441-62-6

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15ClN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3

InChI Key

NECQZTKXDUGLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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